1-Chloro-3-cyclopropylbenzene
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Overview
Description
1-Chloro-3-cyclopropylbenzene is an organic compound with the molecular formula C9H9Cl. It consists of a benzene ring substituted with a chlorine atom at the first position and a cyclopropyl group at the third position.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Chloro-3-cyclopropylbenzene can be synthesized through several methods. One common approach involves the cyclopropanation of 1-chlorobenzene using a suitable cyclopropylating agent. This reaction typically requires a catalyst and specific reaction conditions to ensure high yield and purity .
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions. The process is designed to maximize efficiency and minimize by-products, ensuring the compound’s high purity and consistency .
Chemical Reactions Analysis
Types of Reactions: 1-Chloro-3-cyclopropylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding cyclopropylbenzene derivatives.
Reduction Reactions: Reduction of the compound can lead to the formation of cyclopropylbenzene.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium hydroxide in an aqueous or alcoholic medium.
Oxidation: Reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst.
Major Products Formed:
Substitution: Formation of various substituted cyclopropylbenzenes.
Oxidation: Formation of cyclopropylbenzene derivatives with oxidized functional groups.
Reduction: Formation of cyclopropylbenzene.
Scientific Research Applications
1-Chloro-3-cyclopropylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential use in the development of pharmaceuticals and therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-chloro-3-cyclopropylbenzene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo chemical reactions that modify its structure and reactivity. These interactions can influence various biological and chemical processes, making it a valuable compound for research and industrial applications .
Comparison with Similar Compounds
- 1-Chloro-2-cyclopropylbenzene
- 1-Chloro-4-cyclopropylbenzene
- 1-Bromo-3-cyclopropylbenzene
Comparison: 1-Chloro-3-cyclopropylbenzene is unique due to the specific positioning of the chlorine and cyclopropyl groups on the benzene ring. This structural arrangement influences its chemical reactivity and physical properties, distinguishing it from other similar compounds. The presence of the cyclopropyl group imparts additional strain and reactivity to the molecule, making it a valuable intermediate in various chemical reactions .
Properties
IUPAC Name |
1-chloro-3-cyclopropylbenzene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl/c10-9-3-1-2-8(6-9)7-4-5-7/h1-3,6-7H,4-5H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DMNVVDKAAZRUGR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC(=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90500842 |
Source
|
Record name | 1-Chloro-3-cyclopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.62 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19714-74-0 |
Source
|
Record name | 1-Chloro-3-cyclopropylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90500842 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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